Phorbol 12,13-dibutyrate
Overview
Description
Phorbol 12,13-dibutyrate (PDBu) is a phorbol ester and a potent activator of protein kinase C (PKC). It is frequently used in cancer research and is widely characterized to promote tumors in a variety of tissue types . It is more hydrophilic than phorbol 12-myristate 13-acetate (PMA), which facilitates washing PDBu out of cells in tissue culture .
Molecular Structure Analysis
The molecular formula of Phorbol 12,13-dibutyrate is C28H40O8 and its molecular weight is 504.61 . The structure is complex, with multiple rings and functional groups .Physical And Chemical Properties Analysis
Phorbol 12,13-dibutyrate is a powder that is soluble in water, DMSO, acetone, and ethanol . It is stored at -20°C .Scientific Research Applications
Tumor-Promoting Activity and Structural Importance
Phorbol 12,13-dibutyrate (PDBu) has been extensively studied for its biological activities and structural significance. Research on its analogs, such as 12-Epi-phorbol-12,13-dibutyrate, has revealed the critical role of β-stereochemistry at position 12 of the phorbol skeleton for optimal activity, highlighting the molecule's structure-activity relationship. These studies contribute to understanding the molecular basis of tumor promotion and the design of related compounds with potential therapeutic applications K. Irie et al., 2000.
Neurogenesis and Neuroprotective Effects
Recent advancements have demonstrated the potential of PDBu and its derivatives in promoting neurogenesis and exerting neuroprotective effects. Compounds designed with low lipophilicity ester chains, based on the phorbol 12,13-diesters structure, have shown promising results in stimulating neural progenitor cell proliferation and enhancing neurogenesis in vivo. These findings suggest a new avenue for the development of neurogenic agents targeting brain health and recovery A. Ezzanad et al., 2021.
Modulation of Cell Signaling Pathways
PDBu's interaction with protein kinase C (PKC) and its isoforms plays a crucial role in various cellular processes. For example, it has been shown to induce apoptosis in LNCaP prostate cancer cells by selectively activating PKCα. This selective activation leads to differential cellular responses, including apoptosis and differentiation in specific cell types, indicating the potential for targeted therapeutic strategies M. García-Bermejo et al., 2002.
Anti-inflammatory and Antimycobacterial Properties
The anti-inflammatory activity of PDBu and its analogs has been demonstrated in various models, including the inhibition of cyclooxygenases, which are key enzymes in the inflammatory process. Additionally, certain phorbol esters have shown potent antimycobacterial activity, suggesting their potential use in treating infections caused by Mycobacterium species P. Chumkaew et al., 2003.
Insights into Chemical Synthesis
The chemical synthesis of phorbol and its esters, including PDBu, has been a significant challenge due to their complex structures. However, recent breakthroughs in enantiospecific total synthesis have paved the way for the production of phorbol and its analogs, enabling further research and potential pharmaceutical applications Shuhei Kawamura et al., 2016.
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-YVQNUNKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958628 | |
Record name | Phorbol 12,13-dibutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Phorbol 12,13-dibutyrate | |
CAS RN |
37558-16-0, 61557-88-8 | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phorbol 12,13-dibutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phorbol 12,13-dibutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |
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Record name | Phorbol dibutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phorbol 12,13-dibutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
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Record name | Phorbol 12,13-dibutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | PHORBOL 12,13-DIBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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